C18-PAF is a naturally occurring phospholipid belonging to the Platelet-activating factor (PAF) family. [] PAFs are potent bioactive lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, allergy, and cardiovascular function. [, , , , ] C18-PAF is characterized by an 18-carbon alkyl chain at the sn-1 position of the glycerol backbone. [] It acts as a signaling molecule, exerting its effects by binding to specific receptors, primarily the G-protein-coupled receptor known as the PAF receptor (PAFR). [, ]
Platelet activating factor-acether is primarily synthesized in cells such as platelets, macrophages, and endothelial cells. Its classification falls under the broader category of phospholipids, specifically glycerophospholipids, due to its glycerol backbone and phosphate group. The compound is characterized by an ether-linked alkyl group at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone, with a phosphorylcholine head group at the sn-3 position .
The synthesis of platelet activating factor-acether can occur through two main pathways: the remodeling pathway and the de novo pathway.
Remodeling Pathway:
De Novo Pathway:
The molecular structure of platelet activating factor-acether features several key components:
The structural integrity of platelet activating factor-acether is crucial for its biological activity; modifications can lead to loss of function. For instance, removal of specific methyl groups from the head group diminishes its signaling capabilities .
Platelet activating factor-acether participates in various biochemical reactions:
The compound's activity is regulated by enzymes such as platelet activating factor acetylhydrolases, which degrade it into inactive forms, thereby modulating its effects in physiological contexts .
The mechanism of action of platelet activating factor-acether involves binding to specific receptors on target cells:
Research indicates that even minor alterations in its structure can significantly affect its receptor binding affinity and biological activity .
Platelet activating factor-acether exhibits several notable physical and chemical properties:
The compound's unique properties allow it to function effectively as a signaling molecule within biological systems .
Platelet activating factor-acether has significant scientific applications:
The identification of platelet-activating factor-acether (PAF-acether) emerged from studies on immune cell interactions. In 1966, Barbaro and Zvaifler observed a substance mediating antigen-induced histamine release from rabbit platelets during passive cutaneous anaphylaxis [3]. This "soluble factor" was further characterized by Henson (1970) as a leukocyte-derived mediator triggering vasoactive amine release [3] [8]. The pivotal breakthrough came in 1972 when Benveniste, Henson, and Cochrane described a novel factor inducing platelet aggregation and secretion in rabbit models, coining the term "platelet-activating factor" (PAF) [3]. Early research established PAF-acether as a lipid mediator with extraordinary potency—active at concentrations as low as 10-12 M—capable of inducing inflammatory responses including bronchoconstriction, vascular permeability changes, and leukocyte activation [2] [4].
Table 1: Key Early Functional Properties of PAF-Acether
Biological Activity | Experimental Model | Significance |
---|---|---|
Platelet aggregation | Rabbit platelets | Coined "PAF" terminology |
Bronchoconstriction | Guinea pig airways | Linked to respiratory pathophysiology |
Neutrophil chemotaxis | Human eosinophils | 100x more potent than histamine |
Vascular permeability | Rat skin models | Independent of platelets/neutrophils |
Structural characterization faced significant challenges due to PAF-acether's extreme potency and minute physiological concentrations:
Table 2: Major Contributors to PAF-Acether Research
Researcher | Key Contribution | Year | Terminology Introduced |
---|---|---|---|
Benveniste et al. | Biological description of PAF | 1972 | Platelet-Activating Factor (PAF) |
Demopoulos et al. | Structural elucidation | 1979 | AGEPC (Acetyl-Glyceryl-Ether-Phosphocholine) |
Benveniste et al. | Synthetic-biological correlation | 1979 | PAF-Acether |
Hanahan et al. | Mass spectrometry confirmation | 1980 | AGEPC |
The nomenclature evolved with biochemical insights:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1